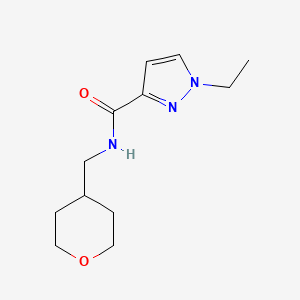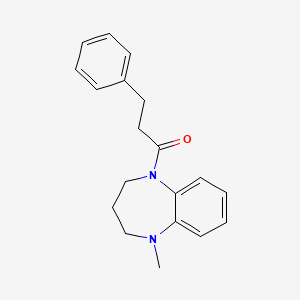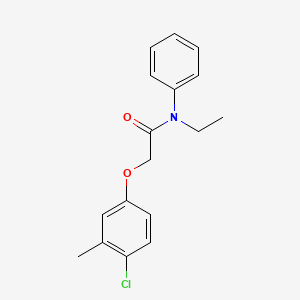
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as ATB-346, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), and has been shown to possess anti-inflammatory and analgesic properties.
Scientific Research Applications
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, this compound has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, making it a safer alternative for long-term use.
Mechanism of Action
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide is a prodrug that is converted to its active form, ATB-340, in the presence of esterases. ATB-340 selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of protective prostaglandins produced by COX-1.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to protect against gastrointestinal damage caused by traditional NSAIDs, such as naproxen.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for COX-2. Additionally, it has been shown to have a favorable safety profile, making it a suitable candidate for long-term studies. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for some research groups.
Future Directions
There are several future directions for the research and development of N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound for the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different inflammatory conditions. Finally, the development of new formulations of this compound, such as topical creams or patches, may further improve its therapeutic potential.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of naproxen with 4-acetylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then subjected to a series of reactions, including methylation and sulfonation, to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, it has been successfully synthesized in large quantities, making it a viable candidate for further research.
properties
IUPAC Name |
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-9-13(3)17(10-12(11)2)22(20,21)18-16-7-5-15(6-8-16)14(4)19/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYICWFENRBCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)



![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)

![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)
![5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7644190.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)

![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)